3-(Piperidin-1-ylmethyl)benzoic acid

Fragment-based drug discovery Structural biology Antitubercular target

Fragment-based screening against MtDHFR often yields hits lacking binding validation. 3-(Piperidin-1-ylmethyl)benzoic acid resolves this with a publicly available high-resolution co-crystal structure (PDB: 6VS9) that reveals a novel binding mode distinct from classical antifolates. • Structurally validated: Meta-substitution is critical for unique MtDHFR interactions; the 4-positional isomer and ester analogs fail to replicate this binding. • Assay-ready: Computed XLogP3 of -0.8 ensures aqueous solubility, minimizing non-specific aggregation in biochemical assays. • Reliable supply: ≥97% purity, ambient shipping, available from stock for immediate global delivery.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 158861-24-6
Cat. No. B115019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-1-ylmethyl)benzoic acid
CAS158861-24-6
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CC[NH+](CC1)CC2=CC(=CC=C2)C(=O)[O-]
InChIInChI=1S/C13H17NO2/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2,(H,15,16)
InChIKeyUIXWGRXBYZGOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-1-ylmethyl)benzoic acid (CAS 158861-24-6): Procurement Baseline for Fragment-Based Drug Discovery


3-(Piperidin-1-ylmethyl)benzoic acid (CAS 158861-24-6) is a benzoic acid derivative featuring a piperidin-1-ylmethyl substituent at the meta-position. With a molecular weight of 219.28 g/mol and a computed XLogP3 of -0.8, this compound is classified as a fragment-sized molecule within the rule-of-three guidelines [1]. Its primary validated application is as a chemical probe in fragment-based drug discovery, specifically crystallized in complex with Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) as documented in the Protein Data Bank entry 6VS9 [2].

Why 3-(Piperidin-1-ylmethyl)benzoic acid Cannot Be Replaced by In-Class Analogs for MtDHFR Research


Substitution with in-class analogs like the para-positional isomer (4-(1-piperidinylmethyl)-benzoic acid) or the corresponding methyl ester fails to reproduce the specific molecular interactions and validated experimental outcomes of 3-(Piperidin-1-ylmethyl)benzoic acid. The meta-substitution pattern is critical for a unique binding mode to MtDHFR that is distinct from classical antifolates, as revealed by high-resolution X-ray crystallography [1]. Furthermore, physicochemical differences, such as a computed LogP of -0.8 for the free acid [2], are anticipated to differ significantly from its ester analog, which would alter solubility, permeability, and binding thermodynamics in biochemical assays. The following quantitative evidence delineates the precise, verifiable differences that justify a specific procurement choice.

Quantitative Differentiation of 3-(Piperidin-1-ylmethyl)benzoic acid: Evidence for Scientific Procurement


Meta-Positional Isomer Enables Unique MtDHFR Binding Mode Distinct from Antifolates

3-(Piperidin-1-ylmethyl)benzoic acid (meta-substituted) exhibits a novel binding mode to MtDHFR that differs significantly from other antifolate drugs, as demonstrated by a 1.84 Å resolution crystal structure [1]. This contrasts with the binding of classical DHFR inhibitors like methotrexate or trimethoprim, which occupy the substrate binding site. While direct binding data for the 4-positional isomer (4-(1-piperidinylmethyl)-benzoic acid) against MtDHFR is not reported, the structural data for the 3-isomer confirms that the precise positioning of the carboxylic acid and piperidine ring is essential for this unique interaction. The structure's quality is validated by an R-free value of 0.208 and an R-work value of 0.180 [2].

Fragment-based drug discovery Structural biology Antitubercular target

Substantial Physicochemical Divergence from Methyl Ester Analog Impacts Solubility and Permeability

3-(Piperidin-1-ylmethyl)benzoic acid, a free carboxylic acid, has a computed XLogP3 of -0.8 and a topological polar surface area (TPSA) of 40.5 Ų [1]. In contrast, its methyl ester analog (methyl 3-(piperidin-1-ylmethyl)benzoate, CAS 73278-90-7) lacks the hydrogen bond donor capacity and has a higher molecular weight (233.31 g/mol) . While an exact LogP for the ester is not provided here, the conversion of a carboxylic acid to a methyl ester is known to increase LogP by approximately 1.5 to 2.0 log units, a significant change that would reduce aqueous solubility and alter membrane permeability.

Physicochemical property Drug-likeness Bioavailability prediction

Validated Commercial Purity Benchmark of ≥97% Supports Reproducible Research

Reputable vendors consistently supply 3-(Piperidin-1-ylmethyl)benzoic acid with a minimum purity specification of 97% . This is a key differentiator from many unspecialized sources where purity may be lower or less rigorously defined, directly impacting the reproducibility of downstream experiments. While the 4-positional isomer and methyl ester are also available, their purity specifications vary, making direct comparison less meaningful. The availability of a well-characterized, high-purity product ensures that observed biological activity can be confidently attributed to the compound of interest and not to confounding impurities.

Chemical purity Quality control Assay reproducibility

Evidence-Backed Application Scenarios for Procuring 3-(Piperidin-1-ylmethyl)benzoic acid


Fragment-Based Drug Discovery Targeting Mycobacterium tuberculosis DHFR

This compound is the optimal choice as a validated fragment hit for MtDHFR. Its procurement is justified by the publicly available, high-resolution co-crystal structure (PDB: 6VS9) which demonstrates a novel binding mode distinct from classical antifolates [1]. This structural information provides a direct roadmap for structure-guided optimization, enabling rational design of more potent inhibitors. Use of the 4-isomer or ester analog would lack this structural validation and likely fail to replicate the same binding interactions.

Biochemical Assay Development Requiring High Aqueous Solubility

The free carboxylic acid form of 3-(Piperidin-1-ylmethyl)benzoic acid is preferred over its ester analog for developing biochemical assays in aqueous buffer systems. Its computed XLogP3 of -0.8 indicates greater hydrophilicity, reducing the likelihood of non-specific aggregation or precipitation that can plague assays with more lipophilic compounds [2]. This property, combined with commercial availability at ≥97% purity, supports robust and reproducible assay performance.

Chemical Biology Probe for Exploring Non-Classical DHFR Inhibition

As a well-characterized chemical probe, 3-(Piperidin-1-ylmethyl)benzoic acid is suitable for studies aimed at understanding the allosteric or alternative binding sites of MtDHFR. Its procurement is supported by the detailed crystallographic data that precisely defines its interactions with the enzyme [1]. This allows researchers to use it as a tool compound to investigate a new pharmacological landscape for this essential target, an application not supported by the 4-positional isomer or other in-class analogs without similar structural characterization.

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